3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are activated by the hormone estrogen and are involved in a variety of physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
This compound acts as a selective antagonist of ERβ . This means it binds to ERβ and blocks its activation, preventing the receptor from exerting its effects.
Biochemical Pathways
By blocking ERβ, this compound can affect several biochemical pathways. For instance, it has been shown to reduce FSH-mediated cAMP production by 80% . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
It is soluble in dmso at a concentration of 25 mg/ml , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its antagonistic effect on ERβ. For example, it has been shown to slightly increase class 1 Igf1 mRNA expression , which could have various downstream effects, given the role of IGF1 in growth and development, among other processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that it may be more effective in environments where this solvent is present
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through a Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The benzenesulfonyl group is then introduced through a sulfonylation reaction, and the final propanamide moiety is added via amidation.
Chemical Reactions Analysis
3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethyl-substituted molecules. Compared to these compounds, 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anticancer activity, but they lack the sulfonyl and trifluoromethyl groups that enhance the stability and reactivity of the compound .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-27(25,26)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNAKMJWDYVBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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